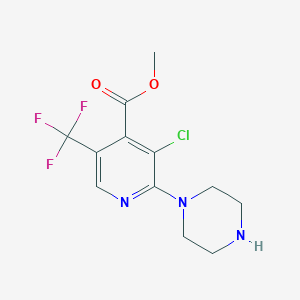

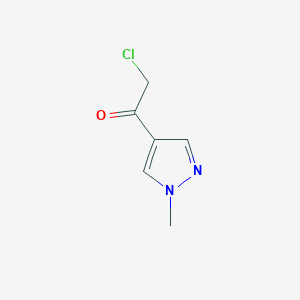

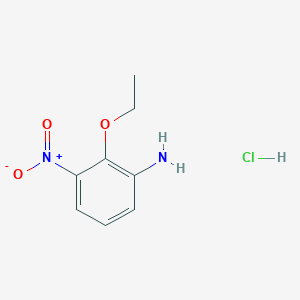

2-Ethoxy-3-nitrophenylamine hydrochloride

概要

説明

Amines, such as 2-Ethoxy-3-nitrophenylamine hydrochloride, are organic compounds that contain nitrogen as one of the atoms. They can be derived from ammonia (NH3) by replacement of one or more hydrogen atoms by a substituent such as an alkyl or aryl group .

Synthesis Analysis

The synthesis of amines often involves reactions like reduction of nitriles, amides, and nitro compounds, or S N 2 reactions of alkyl halides with ammonia or other amines .Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms and/or alkyl groups. The exact structure would depend on the specific substituents present in the amine .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and elimination reactions. They can also react with acid chlorides to form amides .Physical And Chemical Properties Analysis

Amines generally have high solubility in water and are often polar and hydrophilic . The exact physical and chemical properties would depend on the specific structure of the amine.科学的研究の応用

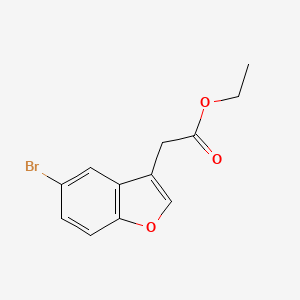

Antitumor Agent Synthesis : One study describes the synthesis of S14161 and its analogues, including 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511), which exhibits potent antiproliferative activities against a panel of tumor cell lines. BENC-511 shows more potent effects on human umbilical vein epithelial cells, suggesting anti-angiogenesis activity (Yin et al., 2013).

Cognitive Enhancer Protection : In another research, the cognitive enhancer T-588 was examined for its protective effects against sodium nitroprusside-induced cytotoxicity in cultured rat astrocytes. T-588 showed a protective effect by preventing SNP-induced mitochondrial dysfunction and cell injury (Phuagphong et al., 2004).

Weed Control in Horticulture : The compound oxyfluorfen, which has a structure similar to 2-Ethoxy-3-nitrophenylamine, was used in weed control in azaleas. This study showed significant weed control in newly-planted or established azaleas with minimal plant injury (Frank & Beste, 1984).

Protein Crosslinking and Affinity Labeling : A study on 4-nitrophenyl ethers, which are structurally related to 2-Ethoxy-3-nitrophenylamine, highlighted their use as high-yield photoreagents for protein crosslinking and affinity labeling. These ethers react quantitatively with amines upon irradiation, offering potential applications in biochemical research (Jelenc, Cantor & Simon, 1978).

Photometric Determination in Chemistry : An investigation into azoderivatives of ethyl acetoacetate for photometric determination of copper in nickel alloys demonstrated the utility of such compounds in analytical chemistry. These derivatives, related to 2-Ethoxy-3-nitrophenylamine, showed increased sensitivity in reaction with an increase in electrophilic properties of substituents (Makhmudov et al., 2008).

DNA Adduct Formation Study : A study on DNA adduct formation by arylamines and nitroarenes, compounds related to 2-Ethoxy-3-nitrophenylamine, investigated their genotoxic potential. The formation of DNA adducts is crucial in understanding the carcinogenic potential of these compounds (Jones & Sabbioni, 2003).

作用機序

Safety and Hazards

将来の方向性

特性

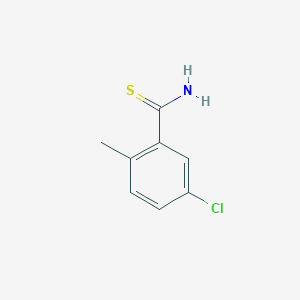

IUPAC Name |

2-ethoxy-3-nitroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c1-2-13-8-6(9)4-3-5-7(8)10(11)12;/h3-5H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPQCEASEXCQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3-nitrophenylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

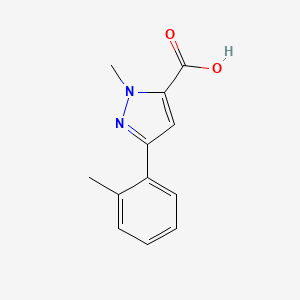

![Methyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1415122.png)

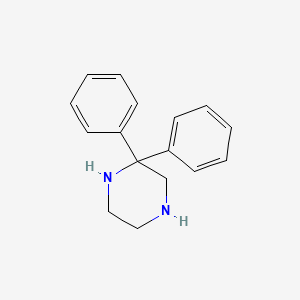

![3',4'-Dihydro-2'H-spiro[cyclohexane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1415124.png)